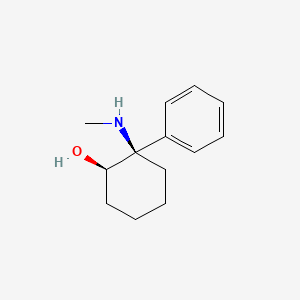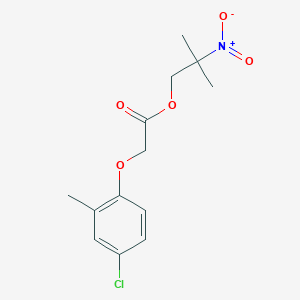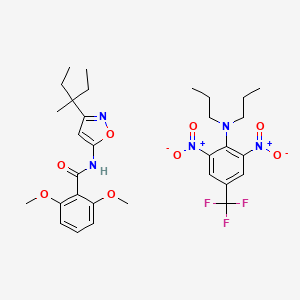
Snapshot TG
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Snapshot TG is a pre-emergent herbicide widely used in agricultural and ornamental settings. It is a granular formulation containing two active ingredients: isoxaben and trifluralin. Isoxaben is a cell division inhibitor, while trifluralin inhibits root growth by disrupting cell division. This compound is effective in controlling a broad spectrum of annual broadleaf weeds and grasses.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The active ingredients in Snapshot TG, isoxaben and trifluralin, are synthesized through distinct chemical processes:
Isoxaben: Synthesized via a multi-step process involving the reaction of 2,6-dimethylaniline with phosgene to form 2,6-dimethylphenyl isocyanate. This intermediate is then reacted with 3,4-dichlorophenyl isocyanate to produce isoxaben.
Trifluralin: Produced by the nitration of 4-chloro-2,6-dinitroaniline followed by reduction to form 4-chloro-2,6-dinitroaniline. This compound is then reacted with trifluoroacetic anhydride to yield trifluralin.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis of isoxaben and trifluralin, followed by formulation into granular form. The granules are created by blending the active ingredients with inert carriers and binders, ensuring uniform distribution and stability.
Analyse Des Réactions Chimiques
Types of Reactions
Snapshot TG undergoes various chemical reactions, including:
Oxidation: Isoxaben and trifluralin can undergo oxidation under certain conditions, leading to the formation of degradation products.
Reduction: Trifluralin can be reduced to form amine derivatives.
Substitution: Both active ingredients can participate in substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions and amines are commonly employed.
Major Products Formed
Oxidation: Degradation products such as carboxylic acids and nitro compounds.
Reduction: Amine derivatives.
Substitution: Various substituted phenyl derivatives.
Applications De Recherche Scientifique
Snapshot TG has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study herbicide interactions and degradation pathways.
Biology: Investigated for its effects on plant cell division and root growth.
Industry: Utilized in the development of new herbicidal formulations and agricultural practices.
Mécanisme D'action
Snapshot TG exerts its effects through the following mechanisms:
Isoxaben: Inhibits cell division by disrupting the synthesis of cellulose in plant cell walls. This leads to stunted growth and eventual death of the weed.
Trifluralin: Inhibits root growth by interfering with microtubule formation during cell division. This prevents the proper development of root systems, leading to weed control.
Comparaison Avec Des Composés Similaires
Snapshot TG is unique due to its combination of isoxaben and trifluralin, providing broad-spectrum control of weeds. Similar compounds include:
Pendimethalin: Another pre-emergent herbicide that inhibits root growth but lacks the cell division inhibition of isoxaben.
Oryzalin: Similar to trifluralin in its mode of action but used primarily in different crop settings.
Prodiamine: A pre-emergent herbicide with a similar mode of action to trifluralin but with a different chemical structure.
This compound stands out due to its dual-action mechanism, offering enhanced weed control compared to single-action herbicides.
Propriétés
Numéro CAS |
113691-20-6 |
|---|---|
Formule moléculaire |
C31H40F3N5O8 |
Poids moléculaire |
667.7 g/mol |
Nom IUPAC |
2,6-dimethoxy-N-[3-(3-methylpentan-3-yl)-1,2-oxazol-5-yl]benzamide;2,6-dinitro-N,N-dipropyl-4-(trifluoromethyl)aniline |
InChI |
InChI=1S/C18H24N2O4.C13H16F3N3O4/c1-6-18(3,7-2)14-11-15(24-20-14)19-17(21)16-12(22-4)9-8-10-13(16)23-5;1-3-5-17(6-4-2)12-10(18(20)21)7-9(13(14,15)16)8-11(12)19(22)23/h8-11H,6-7H2,1-5H3,(H,19,21);7-8H,3-6H2,1-2H3 |
Clé InChI |
STUVSLBRVSEGOP-UHFFFAOYSA-N |
SMILES canonique |
CCCN(CCC)C1=C(C=C(C=C1[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-].CCC(C)(CC)C1=NOC(=C1)NC(=O)C2=C(C=CC=C2OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Trifluoro-[[4-[4-(trifluoroboranuidylazaniumyl)phenyl]phenyl]azaniumyl]boranuide](/img/structure/B15194687.png)
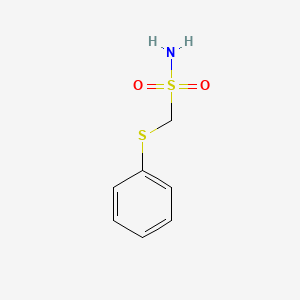
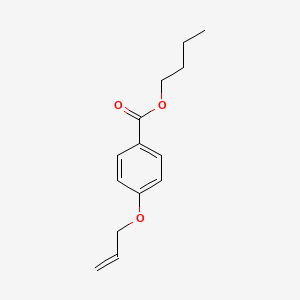
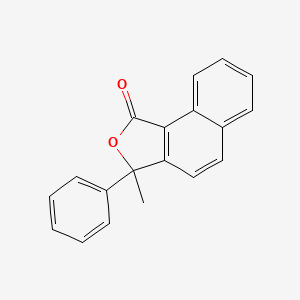


![(3S,14R,16S)-16-[(1R)-2-[[(4S)-2,2-dimethyl-6-propan-2-yl-3,4-dihydrochromen-4-yl]amino]-1-hydroxyethyl]-3,4,14-trimethyl-1,4-diazacyclohexadecane-2,5-dione](/img/structure/B15194730.png)

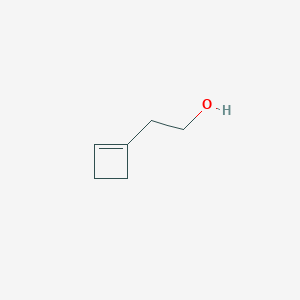
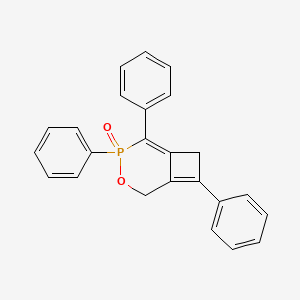
![(1S,2R,19R,22S,34S,37R,40R,52S)-64-[(2S,3R,4R,5S,6S)-3-amino-6-carboxy-4,5-dihydroxyoxan-2-yl]oxy-48-[[4-[(4-butylphenyl)methyl]piperazin-1-yl]methyl]-5,32-dichloro-2,26,31,44,47,49-hexahydroxy-22-(methylamino)-21,35,38,54,56,59-hexaoxo-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14(63),15,17(62),23(61),24,26,29(60),30,32,41(57),42,44,46,48,50,65-henicosaene-52-carboxylic acid](/img/structure/B15194746.png)

